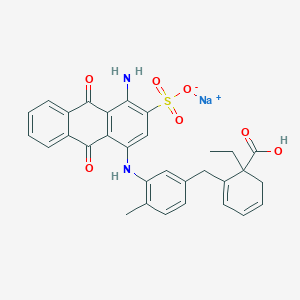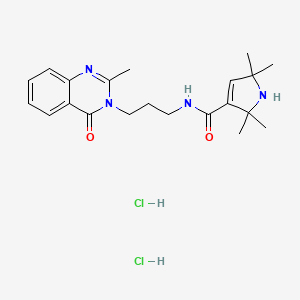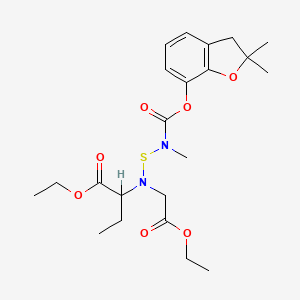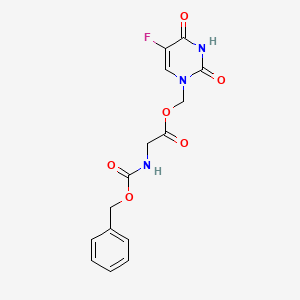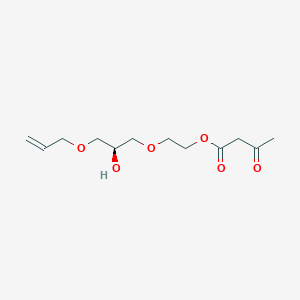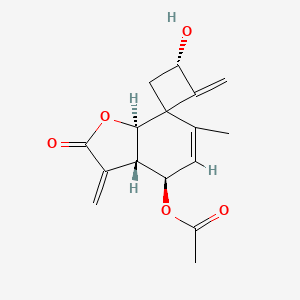
1,1'-((Butylimino)bis(2-hydroxypropane-1,3-diyl))bis(4-(2-(4-(dimethylamino)phenyl)vinyl)pyridinium) dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-((Butylimino)bis(2-hydroxypropane-1,3-diyl))bis(4-(2-(4-(dimethylamino)phenyl)vinyl)pyridinium) dichloride is a complex organic compound known for its unique chemical structure and properties. This compound is widely used in various scientific research fields due to its versatile applications and reactivity.
Preparation Methods
The synthesis of 1,1’-((Butylimino)bis(2-hydroxypropane-1,3-diyl))bis(4-(2-(4-(dimethylamino)phenyl)vinyl)pyridinium) dichloride involves multiple steps of organic reactions. The process typically starts with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in the synthesis include tin chloride and other organic solvents . Industrial production methods may involve large-scale organic synthesis techniques to ensure the purity and yield of the compound.
Chemical Reactions Analysis
1,1’-((Butylimino)bis(2-hydroxypropane-1,3-diyl))bis(4-(2-(4-(dimethylamino)phenyl)vinyl)pyridinium) dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Scientific Research Applications
1,1’-((Butylimino)bis(2-hydroxypropane-1,3-diyl))bis(4-(2-(4-(dimethylamino)phenyl)vinyl)pyridinium) dichloride is extensively used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a cross-linking agent in the synthesis of polymers and resins.
Biology: Employed in the study of cellular processes and interactions due to its ability to interact with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a component in drug delivery systems.
Mechanism of Action
The mechanism of action of 1,1’-((Butylimino)bis(2-hydroxypropane-1,3-diyl))bis(4-(2-(4-(dimethylamino)phenyl)vinyl)pyridinium) dichloride involves its ability to form cross-links between molecules. This cross-linking ability is facilitated by its unique chemical structure, which allows it to interact with various molecular targets and pathways. The compound can undergo photochemical reactions when exposed to ultraviolet or electron beam radiation, leading to the formation of stable cross-linked networks .
Comparison with Similar Compounds
1,1’-((Butylimino)bis(2-hydroxypropane-1,3-diyl))bis(4-(2-(4-(dimethylamino)phenyl)vinyl)pyridinium) dichloride can be compared with other similar compounds such as:
Glyceryl 1,3-diacetate: Another compound with a similar backbone structure but different functional groups.
2,2’-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide: Shares a similar core structure but has different substituents.
2,2’- (3-Phenylpropane-1,1-diyl)bis (4,4,5,5-tetramethyl-1,3,2-dioxaborolane): A compound with a related structure but different chemical properties.
The uniqueness of 1,1’-((Butylimino)bis(2-hydroxypropane-1,3-diyl))bis(4-(2-(4-(dimethylamino)phenyl)vinyl)pyridinium) dichloride lies in its specific functional groups and the ability to undergo photochemical cross-linking reactions, making it highly valuable in various applications.
Properties
CAS No. |
85030-33-7 |
|---|---|
Molecular Formula |
C40H53Cl2N5O2 |
Molecular Weight |
706.8 g/mol |
IUPAC Name |
1-[butyl-[3-[4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]-2-hydroxypropyl]amino]-3-[4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propan-2-ol;dichloride |
InChI |
InChI=1S/C40H53N5O2.2ClH/c1-6-7-24-45(31-39(46)29-43-25-20-35(21-26-43)10-8-33-12-16-37(17-13-33)41(2)3)32-40(47)30-44-27-22-36(23-28-44)11-9-34-14-18-38(19-15-34)42(4)5;;/h8-23,25-28,39-40,46-47H,6-7,24,29-32H2,1-5H3;2*1H/q+2;;/p-2 |
InChI Key |
HWSMWUODYQMKMX-UHFFFAOYSA-L |
Isomeric SMILES |
CCCCN(CC(O)C[N+]1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N(C)C)CC(O)C[N+]3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)N(C)C.[Cl-].[Cl-] |
Canonical SMILES |
CCCCN(CC(C[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C)C)O)CC(C[N+]3=CC=C(C=C3)C=CC4=CC=C(C=C4)N(C)C)O.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-propan-2-yl-2,10,12,13,14-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),4,6,11,14,16-heptaen-9-one](/img/structure/B12723094.png)

